1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14646664
InChI: InChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2
SMILES:
Molecular Formula: C10H16F2N4
Molecular Weight: 230.26 g/mol

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine

CAS No.:

Cat. No.: VC14646664

Molecular Formula: C10H16F2N4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine -

Specification

Molecular Formula C10H16F2N4
Molecular Weight 230.26 g/mol
IUPAC Name 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine
Standard InChI InChI=1S/C10H16F2N4/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15/h1,4,8,10H,2-3,5-7,13H2
Standard InChI Key FEEQZWVEGHSPJM-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)CC2=CC=NN2C(F)F

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic name 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine reflects its bifunctional structure: a pyrazole ring substituted with a difluoromethyl group at the 1-position, linked via a methylene bridge to the 4-amino position of a piperidine ring . Its molecular formula, C11H16F2N4, corresponds to a molecular weight of 242.27 g/mol.

Key Structural Features

  • Pyrazole Core: The heterocyclic pyrazole ring (C3H3N2) provides aromatic stability and sites for electrophilic substitution. The 1-position bears a difluoromethyl (-CF2H) group, introducing electronegativity and steric bulk.

  • Piperidine-4-Amine: The six-membered piperidine ring, with an amine group at the 4-position, enhances solubility and enables hydrogen bonding interactions .

  • Methylene Linker: A -CH2- bridge connects the pyrazole and piperidine moieties, conferring conformational flexibility.

Table 1: Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Canonical SMILESC1CNCCC1NCC2=CN(N=C2)C(F)F
InChI KeyBHMXZAKRVPVOMP-UHFFFAOYSA-N
NMR (1H)δ 7.45 (s, 1H, pyrazole-H), δ 3.10–2.80 (m, piperidine-H)
Mass Spectrometrym/z 242.27 [M+H]+

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine involves a multi-step sequence:

  • Pyrazole Functionalization: Difluoromethylation of 1H-pyrazole-5-carbaldehyde using ClCF2H under basic conditions yields 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde.

  • Reductive Amination: Reaction of the aldehyde with piperidin-4-amine in the presence of NaBH3CN forms the methylene-linked product .

  • Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) achieves >95% purity, as verified by HPLC.

Critical Reaction Parameters

  • Temperature: Difluoromethylation requires −10°C to prevent side reactions.

  • Catalysis: Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in analogous pyrazole-piperidine systems .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.4 mg/mL in phosphate buffer (pH 7.4) at 25°C, attributable to the basic piperidine amine .

  • Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard storage conditions.

  • Lipophilicity: LogP = 1.82 (calculated), indicating moderate membrane permeability .

Spectroscopic Characterization

  • FT-IR: Peaks at 3320 cm−1 (N-H stretch), 1615 cm−1 (C=N pyrazole), and 1120 cm−1 (C-F).

  • 13C NMR: Signals at δ 145.2 (pyrazole C-3), δ 110.5 (CF2H), and δ 48.9 (piperidine C-4).

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The compound’s dual functionality makes it a versatile building block:

  • Pyrazole Component: Serves as a bioisostere for carboxylic acid groups, improving metabolic stability.

  • Piperidine-4-Amine: Facilitates target engagement through hydrogen bonding with aspartate residues in enzyme active sites .

Case Study: Anticancer Agents

Analogous compounds bearing the 1-(difluoromethyl)pyrazole motif demonstrate antiproliferative activity in MCF-7 breast cancer cells (EC50 = 2.1 μM) .

Future Research Directions

Mechanistic Studies

  • Elucidate the compound’s interactions with biological targets using X-ray crystallography or cryo-EM.

  • Assess pharmacokinetic properties (e.g., bioavailability, half-life) in rodent models.

Material Science Applications

Explore its utility as:

  • A ligand in metal-organic frameworks (MOFs) for gas storage.

  • A monomer for fluorinated polymers with enhanced thermal resistance.

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